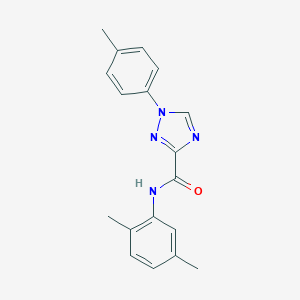
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators.
Mecanismo De Acción
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide selectively inhibits N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which is a key enzyme in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory and immune-related diseases. By inhibiting N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces the production of leukotrienes, thereby reducing inflammation and other related pathologies.
Biochemical and physiological effects:
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, asthma, and other inflammatory diseases. The compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which makes it a useful tool for studying the role of leukotrienes in various diseases. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, the limitations of the compound include its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide inhibitors. Another area of research is the evaluation of the compound's efficacy in clinical trials for various diseases. Additionally, the compound's potential as a neuroprotective agent and its effects on the immune system warrant further investigation. Finally, the development of new synthesis methods for N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
The synthesis of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-aminobenzamide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in various animal models and cell lines, and clinical trials are underway to evaluate its efficacy in humans.
Propiedades
Nombre del producto |
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide |
|---|---|
Fórmula molecular |
C16H12FN3O |
Peso molecular |
281.28 g/mol |
Nombre IUPAC |
N-(3-fluorophenyl)-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C16H12FN3O/c17-13-3-1-4-14(11-13)19-16(21)12-5-7-15(8-6-12)20-10-2-9-18-20/h1-11H,(H,19,21) |
Clave InChI |
YQFITLFGUAGEIK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)
![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)



![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)





